

1,1,1,2-Tetrachloroethane spectroscopic data (NMR, IR, MS)

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Compound of Interest

Compound Name: 1,1,1,2-Tetrachloroethane

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An In-depth Technical Guide to the Spectroscopic Data of 1,1,1,2-Tetrachloroethane

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1,1,1,2-tetrachloroethane** ($\text{ClCH}_2\text{CCl}_3$). It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information and experimental methodologies for this compound.

Compound Overview

1,1,1,2-Tetrachloroethane is a chlorinated hydrocarbon with the chemical formula $\text{C}_2\text{H}_2\text{Cl}_4$.^[1] ^[2] It exists as a colorless liquid with a sweet, chloroform-like odor.^[3] This compound is utilized as a solvent and in the manufacturing of wood stains and varnishes.^[3]

Property	Value
Chemical Formula	<chem>C2H2Cl4</chem> [1] [2]
Molecular Weight	167.85 g/mol [1] [2] [4]
CAS Registry Number	630-20-6 [1] [2]
Boiling Point	138 °C [4]
Melting Point	-70.2 °C [4]
Density	1.598 g/mL at 25 °C [4]
Refractive Index	n _{20/D} 1.481 [4]

Spectroscopic Data

The following sections present the key spectroscopic data for **1,1,1,2-tetrachloroethane** in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. For **1,1,1,2-tetrachloroethane**, both ¹H and ¹³C NMR provide distinct signals corresponding to its two unique carbon environments.

¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Solvent
~4.4	Singlet	CDCl ₃ [5]

¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Carbon Assignment	Solvent
~59.8	-CH ₂ Cl	CDCl ₃ [6]
~93.8	-CCl ₃	CDCl ₃ [6]

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of **1,1,1,2-tetrachloroethane** shows characteristic absorptions for C-H and C-Cl bonds.

IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Assignment
~3000	C-H stretch
~1400	CH ₂ scissoring
~1250	CH ₂ wagging
~800-600	C-Cl stretch

Note: The specific peak values can be found on the spectrum provided by the NIST Chemistry WebBook.[\[1\]](#)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The electron ionization (EI) mass spectrum of **1,1,1,2-tetrachloroethane** provides information about its molecular weight and fragmentation pattern.

Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity	Assignment
166, 168, 170, 172	Low	$[M]^+$ (Molecular Ion)
131, 133, 135	High	$[M-Cl]^+$
117, 119, 121	High	$[CCl_3]^+$
95, 97	Medium	$[C_2H_2Cl_2]^+$
83, 85	High	$[CHCl_2]^+$
49, 51	Medium	$[CH_2Cl]^+$

Note: The presence of chlorine isotopes (^{35}Cl and ^{37}Cl) results in characteristic isotopic patterns for chlorine-containing fragments.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol (1H and ^{13}C)

Sample Preparation:

- For 1H NMR, dissolve 5-25 mg of **1,1,1,2-tetrachloroethane** in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d ($CDCl_3$).^[7]
- For ^{13}C NMR, a more concentrated sample of 50-100 mg is typically required due to the lower natural abundance and sensitivity of the ^{13}C isotope.^[7]
- Transfer the solution to a clean, dry NMR tube. Ensure the sample is free of any solid particles by filtering it through a small plug of glass wool in a Pasteur pipette if necessary.
- Cap the NMR tube securely.

Data Acquisition:

- Insert the NMR tube into the spectrometer.

- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity and improve spectral resolution.
- For ^1H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon environment.^[8] A larger number of scans and a relaxation delay may be necessary to obtain a quantitative spectrum, especially for the quaternary carbon.^[9]
- Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy Protocol

Sample Preparation (Neat Liquid):

- Place a single drop of liquid **1,1,1,2-tetrachloroethane** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).^[10]
- Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.^{[10][11]} Avoid trapping air bubbles.
- Place the "sandwich" of salt plates into the sample holder of the IR spectrometer.

Data Acquisition:

- Record a background spectrum of the empty sample compartment to subtract any atmospheric (CO_2 , H_2O) or instrumental interference.
- Place the sample holder with the prepared salt plates into the spectrometer.
- Acquire the IR spectrum of the sample. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

- After analysis, clean the salt plates with a suitable dry solvent (e.g., acetone) and store them in a desiccator to prevent damage from moisture.[10]

Mass Spectrometry Protocol (Electron Ionization)

Sample Introduction (Direct Inlet or GC-MS):

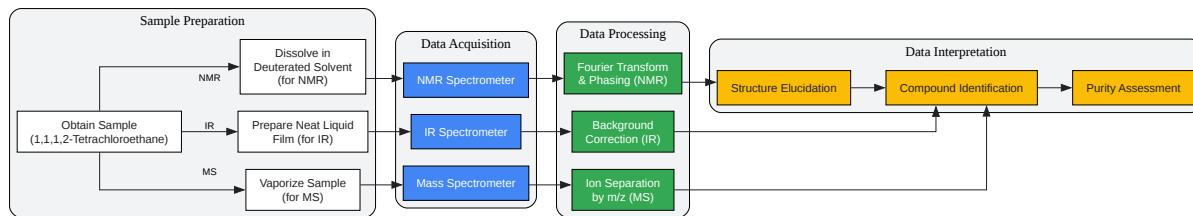
- For a pure, volatile liquid like **1,1,1,2-tetrachloroethane**, direct injection into the mass spectrometer via a heated inlet system is a common method.
- Alternatively, the sample can be introduced through a gas chromatograph (GC-MS) for separation from any potential impurities before entering the mass spectrometer.[12] This is a widely used method for analyzing volatile organic compounds.[12]

Data Acquisition:

- The sample is vaporized and introduced into the ion source of the mass spectrometer.
- In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV for electron ionization), causing ionization and fragmentation.
- The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- The detector records the abundance of each ion, and the data is plotted as a mass spectrum, which shows the relative intensity of each ion as a function of its m/z value.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis.

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